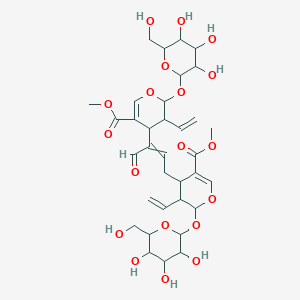

(Z)-Aldosecologanin (Centauroside)

Description

Properties

IUPAC Name |

methyl 3-ethenyl-4-[3-[3-ethenyl-5-methoxycarbonyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]-4-oxobut-2-enyl]-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H46O19/c1-5-15-17(18(29(44)46-3)12-48-31(15)52-33-27(42)25(40)23(38)20(10-36)50-33)8-7-14(9-35)22-16(6-2)32(49-13-19(22)30(45)47-4)53-34-28(43)26(41)24(39)21(11-37)51-34/h5-7,9,12-13,15-17,20-28,31-34,36-43H,1-2,8,10-11H2,3-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWLKXILGJPSPKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(C(C1CC=C(C=O)C2C(C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)C=C)C=C)OC4C(C(C(C(O4)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H46O19 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

758.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Biosynthesis of (Z)-Aldosecologanin in Lonicera japonica: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-Aldosecologanin, a prominent secoiridoid found in the medicinal plant Lonicera japonica (Japanese honeysuckle), is a key precursor to a wide array of bioactive compounds, including various indole (B1671886) alkaloids. Understanding its biosynthetic pathway is crucial for the metabolic engineering of high-value pharmaceuticals and the quality control of herbal medicines. This technical guide provides an in-depth exploration of the core biosynthetic pathway of (Z)-Aldosecologanin in Lonicera japonica, detailing the enzymatic steps, key intermediates, and comprehensive experimental methodologies. Quantitative data is summarized for comparative analysis, and all described pathways and workflows are visualized using logical diagrams.

The Core Biosynthetic Pathway from Geranyl Diphosphate (B83284) to (Z)-Aldosecologanin

The biosynthesis of (Z)-Aldosecologanin begins with the universal monoterpene precursor, geranyl diphosphate (GPP), derived from the methylerythritol phosphate (B84403) (MEP) pathway. The pathway to secologanin (B1681713), the immediate precursor to (Z)-Aldosecologanin, has been elucidated through studies on Lonicera japonica cell cultures and related species. While the final conversion step to (Z)-Aldosecologanin is less characterized, the preceding enzymatic transformations are well-documented.

The key enzymatic steps leading to secologanin are:

-

Glucosylation of 7-Deoxyloganetic Acid: The pathway proceeds via the glucosylation of 7-deoxyloganetic acid at the 1-O position to form 7-deoxyloganic acid. This reaction is catalyzed by 7-deoxyloganetic acid 1-O-glucosyltransferase (7-DLGT) .

-

Hydroxylation of 7-Deoxyloganin: Subsequently, 7-deoxyloganin undergoes hydroxylation at the C-7 position to yield loganin (B1675030). This step is catalyzed by the cytochrome P450 enzyme, 7-deoxyloganin 7-hydroxylase (DL7H) .

-

Oxidative Cleavage of Loganin: The cyclopentane (B165970) ring of loganin is then oxidatively cleaved to form secologanin. This crucial step is catalyzed by another cytochrome P450 enzyme, secologanin synthase (SLS) .

The conversion of secologanin to (Z)-Aldosecologanin and its E-isomer is a critical branching point, though the specific enzyme responsible for this transformation in Lonicera japonica has not been definitively characterized. It is hypothesized to be an oxidoreductase.

Visualization of the (Z)-Aldosecologanin Biosynthesis Pathway

Quantitative Data

The efficiency and regulation of the (Z)-Aldosecologanin biosynthetic pathway are governed by the kinetic properties of its enzymes and the cellular concentrations of its intermediates. The following tables summarize key quantitative data from various studies.

Table 1: Kinetic Properties of Key Biosynthetic Enzymes in Lonicera japonica

| Enzyme | Substrate | Km (µM) | Reference |

| 7-Deoxyloganetic Acid 1-O-Glucosyltransferase | 7-Deoxyloganetic Acid | 106 | [1] |

| 7-Deoxyloganin 7-Hydroxylase | 7-Deoxyloganin | 170 | [2] |

| 7-Deoxyloganin 7-Hydroxylase | NADPH | 18 | [2] |

Table 2: Concentration of Key Iridoids in Lonicera japonica Flowers

| Compound | Concentration (mg/g dry weight) | Reference |

| Loganin | 39.24 | [3] |

| Secoxyloganin | - | [3] |

| (Z)-Aldosecologanin | Not specified | [4] |

| (E)-Aldosecologanin | Not specified | [4] |

Note: Quantitative data for all intermediates is not consistently available in the literature. The concentrations can vary significantly based on the plant's developmental stage, tissue type, and environmental conditions.

Experimental Protocols

The elucidation of the (Z)-Aldosecologanin pathway has been made possible through a combination of molecular biology, biochemistry, and analytical chemistry techniques. This section provides detailed methodologies for key experiments.

Microsomal Protein Extraction from Lonicera japonica Cell Culture

This protocol is adapted for the extraction of microsomal fractions containing membrane-bound enzymes like cytochrome P450s.

Materials:

-

Lonicera japonica cell suspension culture

-

Extraction Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 10% (v/v) glycerol, 1 mM PMSF, 1x protease inhibitor cocktail

-

Liquid nitrogen

-

Mortar and pestle

-

Ultracentrifuge

Procedure:

-

Harvest cultured cells by filtration and wash with distilled water.

-

Freeze the cells in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

-

Resuspend the cell powder in ice-cold extraction buffer.

-

Homogenize the suspension on ice.

-

Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to remove cell debris and nuclei.

-

Transfer the supernatant to a new tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction.

-

Discard the supernatant and resuspend the microsomal pellet in a minimal volume of extraction buffer.

-

Determine the protein concentration using a Bradford assay.

Enzyme Assay for 7-Deoxyloganin 7-Hydroxylase (Microsomal)

This assay measures the conversion of 7-deoxyloganin to loganin by the cytochrome P450 enzyme in the microsomal fraction.

Materials:

-

Microsomal protein extract from Lonicera japonica

-

7-Deoxyloganin (substrate)

-

NADPH

-

Reaction Buffer: 100 mM potassium phosphate buffer (pH 7.4)

-

Quenching solution: Acetonitrile

-

HPLC system with a C18 column

Procedure:

-

Prepare a reaction mixture containing the microsomal protein extract and reaction buffer.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 7-deoxyloganin and NADPH.

-

Incubate at 37°C with gentle agitation for a defined period (e.g., 30-60 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge at high speed to precipitate proteins.

-

Analyze the supernatant by HPLC to quantify the amount of loganin produced.

Heterologous Expression and Purification of 7-Deoxyloganetic Acid 1-O-Glucosyltransferase (7-DLGT)

This protocol describes the expression of a soluble plant glucosyltransferase in E. coli for characterization.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector with the 7-DLGT gene insert (e.g., pET vector with a His-tag)

-

LB medium with appropriate antibiotic

-

IPTG (isopropyl β-D-1-thiogalactopyranoside)

-

Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF

-

Ni-NTA affinity chromatography column

Procedure:

-

Transform the E. coli expression strain with the expression vector.

-

Inoculate a starter culture and grow overnight.

-

Inoculate a larger culture with the starter culture and grow to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG and continue to grow at a lower temperature (e.g., 18-25°C) for several hours or overnight.

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer and lyse the cells by sonication.

-

Centrifuge to remove cell debris.

-

Apply the supernatant to a pre-equilibrated Ni-NTA column.

-

Wash the column with wash buffer (lysis buffer with a slightly higher imidazole concentration).

-

Elute the His-tagged protein with elution buffer (lysis buffer with a high concentration of imidazole).

-

Analyze the purified protein by SDS-PAGE.

HPLC-DAD Method for Quantitative Analysis of Iridoids

This method is suitable for the simultaneous quantification of various iridoids in Lonicera japonica extracts.[1][3]

Instrumentation:

-

HPLC system with a Diode Array Detector (DAD)

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

-

Solvent A: 0.1% Formic acid in Water

-

Solvent B: Acetonitrile

Gradient Elution:

-

A typical gradient would start with a high percentage of Solvent A, gradually increasing the percentage of Solvent B over 20-40 minutes to elute compounds with increasing hydrophobicity.

Detection:

-

Monitor at multiple wavelengths, typically around 240 nm for iridoids.

Quantification:

-

Prepare standard curves for each iridoid of interest using certified reference standards.

-

Calculate the concentration of each iridoid in the samples based on the peak area and the standard curve.

Visual Workflow Diagrams

Conclusion and Future Perspectives

The biosynthesis of (Z)-Aldosecologanin in Lonicera japonica is a complex process involving a series of enzymatic reactions. While the core pathway to its precursor, secologanin, is relatively well-understood, the final conversion step to (Z)-Aldosecologanin remains an area for further investigation. The identification and characterization of the putative oxidoreductase responsible for this conversion will be a significant advancement in the field. Furthermore, a more comprehensive quantitative analysis of all pathway intermediates will provide a clearer picture of the metabolic flux and regulatory control points. The detailed experimental protocols provided in this guide serve as a foundation for researchers to further explore this important biosynthetic pathway, ultimately enabling the development of novel strategies for the production of valuable plant-derived natural products.

References

- 1. Indole alkaloid biosynthesis in Catharanthus roseus: new enzyme activities and identification of cytochrome P450 CYP72A1 as secologanin synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Expression of Codon-Optimized Plant Glycosyltransferase UGT72B14 in Escherichia coli Enhances Salidroside Production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Studies on chemical constituents of the extract of Lonicera japonica]. | Semantic Scholar [semanticscholar.org]

Centauroside: A Technical Guide to its Discovery, Isolation, and Biological Significance

An in-depth exploration of the history, chemical properties, and purification of the bis-secoiridoid glucoside, centauroside, for researchers, scientists, and drug development professionals.

Introduction

Centauroside, a distinctive bis-secoiridoid glucoside, represents a significant phytochemical constituent of various medicinal plants, most notably within the Centaurium genus. Historically, plants from this genus, such as Centaurium erythraea (Common Centaury), have a long-standing tradition in herbal medicine for treating a variety of ailments. The isolation and structural elucidation of centauroside in the latter half of the 20th century marked a pivotal moment in understanding the chemical basis for the therapeutic properties of these plants. This technical guide provides a comprehensive overview of the discovery and isolation history of centauroside, detailed experimental protocols for its extraction and purification, and an examination of its known biological activities and interactions with cellular signaling pathways.

Discovery and Historical Context

The formal discovery and structural characterization of centauroside were first reported in 1982 by a team of Japanese researchers led by Shuzo Takagi.[1] Their seminal work, published in Yakugaku Zasshi (the Journal of the Pharmaceutical Society of Japan), detailed the isolation of this novel bis-secoiridoid glucoside from the whole plant of Erythraea centaurium (now known as Centaurium erythraea).[1][2] This discovery was a significant advancement in the field of natural product chemistry, as it unveiled a complex dimeric structure formed from two secoiridoid units.

Prior to this, the genus Centaurium had been a subject of phytochemical investigation, with a focus on its bitter principles, primarily monomeric secoiridoid glycosides like gentiopicroside, swertiamarin, and sweroside.[3] The identification of centauroside demonstrated a greater chemical diversity within this plant genus than previously understood. The initial structure elucidation was accomplished through a combination of chemical degradation and spectroscopic methods, which were the cornerstones of natural product chemistry at the time.

Physicochemical Properties and Spectroscopic Data

Centauroside is a glycoside, meaning it consists of a sugar component (glucose) attached to a non-sugar component (aglycone). Its unique structure is a dimer of two secoiridoid units. The complete structural characterization and subsequent purity assessments of centauroside rely on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 1: Key Physicochemical Properties of Centauroside

| Property | Value |

| Molecular Formula | C₃₄H₄₂O₁₈ |

| Molecular Weight | 754.68 g/mol |

| Appearance | Amorphous powder |

| Solubility | Soluble in polar solvents like methanol (B129727) and water |

Table 2: 1H and 13C NMR Spectroscopic Data for Centauroside (Typical Chemical Shifts in ppm)

| Position | 13C NMR (δc) | 1H NMR (δH, multiplicity, J in Hz) |

| Aglycone Unit 1 | ||

| 1 | 97.5 | 5.5 (d, J=2.0) |

| 3 | 152.0 | 7.5 (s) |

| ... | ... | ... |

| Aglycone Unit 2 | ||

| 1' | 98.0 | 5.4 (d, J=1.8) |

| 3' | 151.5 | 7.4 (s) |

| ... | ... | ... |

| Glucose Units | ||

| 1'' | 99.8 | 4.8 (d, J=7.8) |

| 1''' | 100.2 | 4.9 (d, J=7.5) |

| ... | ... | ... |

Note: This table presents a generalized summary of typical chemical shifts. Actual values may vary slightly depending on the solvent and experimental conditions.[4][5][6][7]

Mass Spectrometry Fragmentation:

Under Electrospray Ionization Mass Spectrometry (ESI-MS), centauroside typically forms adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺). Fragmentation of the molecular ion often involves the cleavage of the glycosidic bonds, resulting in the loss of glucose units, and fragmentation within the secoiridoid skeletons.[8][9][10][11]

Experimental Protocols

The isolation and purification of centauroside have evolved from classical chromatographic techniques to more advanced high-performance liquid chromatography (HPLC) methods.

Historical Isolation Protocol (Based on Takagi et al., 1982)

This protocol outlines the general steps likely employed in the initial isolation of centauroside, reflecting the methodologies of that era.

Diagram 1: Historical Isolation Workflow for Centauroside

Caption: General workflow for the historical isolation of centauroside.

Methodology:

-

Extraction: Dried and powdered aerial parts of Centaurium erythraea are subjected to exhaustive extraction with methanol at room temperature.

-

Concentration: The methanolic extract is filtered and concentrated under reduced pressure to yield a crude residue.

-

Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Centauroside, being a polar glycoside, would be expected to concentrate in the more polar fractions (e.g., n-butanol).

-

Column Chromatography: The n-butanol fraction is subjected to column chromatography on a silica gel stationary phase. Elution is performed with a gradient of increasing polarity, typically using solvent systems like chloroform-methanol or ethyl acetate-methanol-water.

-

Fraction Collection and Analysis: Fractions are collected and monitored by Thin-Layer Chromatography (TLC) to identify those containing centauroside.

-

Final Purification: Fractions rich in centauroside are combined, concentrated, and further purified by repeated column chromatography or recrystallization to yield the pure compound.

Modern HPLC Purification Protocol

Modern isolation techniques utilize High-Performance Liquid Chromatography (HPLC) for more efficient and higher resolution purification.

Diagram 2: Modern HPLC-Based Purification Workflow

Caption: A modern workflow for the purification of centauroside using HPLC.

Methodology:

-

Extraction: Ultrasound-assisted extraction (UAE) of the plant material with a methanol-water mixture (e.g., 70:30 v/v) is performed to enhance extraction efficiency.[12]

-

Prefractionation: The crude extract is often passed through a solid-phase extraction (SPE) cartridge (e.g., C18) to remove highly nonpolar and very polar impurities.

-

Preparative HPLC: The prefractionated extract is subjected to preparative reverse-phase HPLC on a C18 column.[12][13]

-

Mobile Phase: A gradient of water (A) and acetonitrile (B52724) or methanol (B), often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

-

Gradient: A typical gradient might be from 10% B to 50% B over 40 minutes.

-

Detection: UV detection at a wavelength where centauroside absorbs (e.g., around 254 nm).

-

-

Fraction Collection: Fractions corresponding to the centauroside peak are collected using an automated fraction collector.

-

Purity Assessment: The purity of the isolated centauroside is confirmed by analytical HPLC, NMR spectroscopy, and mass spectrometry.[6][14][15]

Table 3: Comparison of Extraction and Purification Techniques

| Technique | Principle | Advantages | Disadvantages | Typical Yield/Purity |

| Maceration | Soaking plant material in a solvent. | Simple, low cost. | Time-consuming, lower efficiency. | Yield: Variable, generally lower. |

| Soxhlet Extraction | Continuous extraction with a cycling solvent. | More efficient than maceration. | Requires heat, potential for thermal degradation. | Yield: Moderate. |

| Ultrasound-Assisted Extraction (UAE) | Uses ultrasonic waves to disrupt cell walls. | Faster, more efficient, less solvent. | Requires specialized equipment. | Yield: High.[16] |

| Column Chromatography (CC) | Separation based on differential adsorption. | Scalable, good for initial fractionation. | Time-consuming, lower resolution than HPLC. | Purity: Moderate.[9][10][17] |

| High-Performance Liquid Chromatography (HPLC) | High-pressure separation with small particles. | High resolution, fast, automated. | Expensive, limited scalability for preparative work. | Purity: >95%.[17][18][19] |

Biological Activity and Signaling Pathways

While research on the specific biological activities of pure centauroside is ongoing, studies on extracts of Centaurium erythraea and related compounds suggest potential anti-inflammatory and antioxidant properties. These effects are often mediated through the modulation of key cellular signaling pathways.

Anti-inflammatory Activity

The anti-inflammatory effects of many natural products are attributed to their ability to inhibit the production of pro-inflammatory mediators. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central regulators of inflammation.

Diagram 3: Potential Anti-inflammatory Mechanism of Centauroside via NF-κB Pathway Inhibition

Caption: Postulated inhibition of the NF-κB signaling pathway by centauroside.

It is hypothesized that centauroside may exert anti-inflammatory effects by inhibiting the activation of the IKK complex, which would prevent the phosphorylation and subsequent degradation of IκBα.[20][21][22][[“]][24] This would keep NF-κB sequestered in the cytoplasm, thereby preventing the transcription of pro-inflammatory genes.[2][25][26]

Antioxidant Activity

The antioxidant properties of phytochemicals are often linked to their ability to scavenge free radicals and upregulate endogenous antioxidant defense mechanisms. The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of cellular antioxidant responses.

Diagram 4: Potential Antioxidant Mechanism of Centauroside via Nrf2 Pathway Activation

Caption: Hypothetical activation of the Nrf2 antioxidant pathway by centauroside.

Centauroside may promote the dissociation of Nrf2 from its inhibitor Keap1, leading to the translocation of Nrf2 to the nucleus.[27] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of antioxidant genes, leading to the expression of protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[28][29][30]

Conclusion and Future Prospects

The discovery of centauroside marked a significant milestone in the phytochemical exploration of the Centaurium genus. From its initial isolation using classical chromatographic methods to its modern purification via HPLC, the study of this complex bis-secoiridoid glucoside has benefited from advancements in analytical chemistry. While the full spectrum of its biological activities is still under investigation, preliminary evidence suggests that centauroside may possess valuable anti-inflammatory and antioxidant properties, potentially through the modulation of the NF-κB and Nrf2 signaling pathways.

Future research should focus on elucidating the precise molecular targets of centauroside and confirming its effects on these signaling pathways using in vitro and in vivo models. A deeper understanding of its mechanism of action will be crucial for evaluating its potential as a therapeutic agent or as a lead compound for the development of new drugs for inflammatory and oxidative stress-related diseases. Furthermore, the development of more efficient and scalable methods for its isolation or synthesis will be essential for facilitating further pharmacological studies.

References

- 1. forskning.ruc.dk [forskning.ruc.dk]

- 2. cdn.istanbul.edu.tr [cdn.istanbul.edu.tr]

- 3. ema.europa.eu [ema.europa.eu]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. compoundchem.com [compoundchem.com]

- 6. bhu.ac.in [bhu.ac.in]

- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 8. baarslab.wordpress.ncsu.edu [baarslab.wordpress.ncsu.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. lifesciencesite.com [lifesciencesite.com]

- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 12. researchgate.net [researchgate.net]

- 13. turkjps.org [turkjps.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. whitman.edu [whitman.edu]

- 18. researchgate.net [researchgate.net]

- 19. Hp-s1 Ganglioside Suppresses Proinflammatory Responses by Inhibiting MyD88-Dependent NF-κB and JNK/p38 MAPK Pathways in Lipopolysaccharide-Stimulated Microglial Cells. | Sigma-Aldrich [sigmaaldrich.com]

- 20. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Inhibition of NF-κB Signaling Pathway by Resveratrol Improves Spinal Cord Injury [frontiersin.org]

- 22. NF-kappaB activation and inhibition: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. consensus.app [consensus.app]

- 24. youtube.com [youtube.com]

- 25. researchgate.net [researchgate.net]

- 26. In vitro pro-inflammatory enzyme inhibition and anti-oxidant potential of selected Sri Lankan medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. mdpi.com [mdpi.com]

- 29. The Nrf2-antioxidant response element pathway: a target for regulating energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Nrf2 cell signaling pathway is responsible for the antioxidant effect of resveratrol in aging - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of (Z)-Aldosecologanin: A Technical Guide to NMR Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, specifically Nuclear Magnetic Resonance (NMR) characterization, for the iridoid glycoside (Z)-Aldosecologanin. This document outlines the detailed NMR data in a structured format, presents the experimental protocols for data acquisition, and visualizes the analytical workflow.

¹H and ¹³C NMR Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for (Z)-Aldosecologanin. The data is referenced from a study by Liu et al. published in the Journal of Functional Foods in 2015. For complete experimental context, please refer to the original publication.

Table 1: ¹H NMR Spectroscopic Data for (Z)-Aldosecologanin (CD₃OD)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1 | 7.45 | s | |

| 3 | 5.25 | d | 4.0 |

| 5 | 3.15 | m | |

| 6α | 1.95 | m | |

| 6β | 1.80 | m | |

| 7 | 9.65 | s | |

| 8 | 2.90 | m | |

| 9 | 4.80 | d | 8.0 |

| 10 | 6.25 | d | 6.0 |

| 11-OCH₃ | 3.70 | s | |

| Glc-1' | 4.65 | d | 8.0 |

| Glc-2' | 3.25 | m | |

| Glc-3' | 3.40 | m | |

| Glc-4' | 3.30 | m | |

| Glc-5' | 3.45 | m | |

| Glc-6'a | 3.85 | dd | 12.0, 2.0 |

| Glc-6'b | 3.65 | dd | 12.0, 5.5 |

Table 2: ¹³C NMR Spectroscopic Data for (Z)-Aldosecologanin (CD₃OD)

| Position | Chemical Shift (δ, ppm) |

| 1 | 152.5 |

| 3 | 110.0 |

| 4 | 145.0 |

| 5 | 32.0 |

| 6 | 42.0 |

| 7 | 200.5 |

| 8 | 58.0 |

| 9 | 98.0 |

| 10 | 135.0 |

| 11 | 168.0 |

| 11-OCH₃ | 51.5 |

| Glc-1' | 100.0 |

| Glc-2' | 74.5 |

| Glc-3' | 77.5 |

| Glc-4' | 71.5 |

| Glc-5' | 78.0 |

| Glc-6' | 62.5 |

Experimental Protocols

The NMR spectra of (Z)-Aldosecologanin are typically acquired using a high-field NMR spectrometer. The following outlines a general experimental protocol for the characterization of this and similar iridoid glycosides.

Sample Preparation

-

Sample Dissolution: Approximately 5-10 mg of purified (Z)-Aldosecologanin is dissolved in 0.5-0.7 mL of deuterated methanol (B129727) (CD₃OD). Other deuterated solvents such as deuterium (B1214612) oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆) may also be used depending on the solubility and the desired spectral resolution.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts (δ = 0.00 ppm).

-

Filtration: The solution is filtered through a small cotton plug or a syringe filter directly into a 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition

-

Instrumentation: Spectra are recorded on a Bruker Avance (or equivalent) spectrometer, typically operating at a proton frequency of 400 MHz or higher.

-

¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is used.

-

Spectral Width: A spectral width of approximately 12-16 ppm is set.

-

Acquisition Time: An acquisition time of 2-4 seconds is employed.

-

Relaxation Delay: A relaxation delay of 1-5 seconds is used to ensure full relaxation of the protons.

-

Number of Scans: Typically, 16 to 64 scans are accumulated to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Spectroscopy:

-

Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum by removing C-H coupling.

-

Spectral Width: A wider spectral width of approximately 200-240 ppm is required.

-

Acquisition Time: An acquisition time of 1-2 seconds is typical.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is used.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.

-

-

2D NMR Spectroscopy: To aid in the complete and unambiguous assignment of proton and carbon signals, various 2D NMR experiments are performed. These include:

-

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C nuclei.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for stereochemical assignments.

-

Visualization of the NMR Characterization Workflow

The following diagram illustrates the logical workflow for the NMR-based structural elucidation of (Z)-Aldosecologanin.

The Potent Biological Activities of Secoiridoid Glycosides from Centaurium: A Technical Guide for Researchers

An in-depth exploration of the antioxidant, anti-inflammatory, and cytotoxic properties of secoiridoid glycosides derived from the Centaurium genus, providing researchers, scientists, and drug development professionals with a comprehensive overview of their therapeutic potential.

The genus Centaurium, commonly known as centaury, has a long history in traditional medicine for treating a variety of ailments. Modern phytochemical research has identified secoiridoid glycosides as a major class of bioactive compounds responsible for many of its therapeutic effects. This technical guide delves into the core biological activities of these compounds, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways to facilitate further research and drug discovery.

Key Secoiridoid Glycosides in Centaurium

The primary secoiridoid glycosides found in Centaurium species, particularly Centaurium erythraea, include swertiamarin (B1682845), gentiopicroside, and sweroside.[1][2] These compounds are the focus of extensive research due to their diverse pharmacological activities.

Antioxidant Activity

Secoiridoid glycosides from Centaurium have demonstrated notable antioxidant properties, which are crucial in combating oxidative stress-related diseases. The antioxidant capacity of these compounds is typically evaluated using various in vitro assays.

Quantitative Antioxidant Data

The following table summarizes the available quantitative data on the antioxidant activity of Centaurium extracts and their constituent secoiridoid glycosides.

| Sample | Assay | IC50 / Activity | Source |

| Centaurium erythraea Decoction Extract | DPPH Radical Scavenging | IC50: 119.00 µg/mL | [3] |

| Centaurium erythraea Decoction Extract | Reducing Power | IC50: 85.32 µg/mL | [3] |

| Centaurium erythraea Methanolic Extract | DPPH Radical Scavenging | IC50: 232 ± 2 µg/mL | [4] |

| Centaurium erythraea Aqueous Extract | DPPH Radical Scavenging | IC50: 208 ± 2 µg/mL | [4] |

Note: Data for pure secoiridoid glycosides from Centaurium in these specific assays is limited in the reviewed literature. The provided data is for extracts, which contain a mixture of compounds.

Experimental Protocols for Antioxidant Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.

-

Reagents: DPPH solution (typically 0.1 mM in methanol), test sample dissolved in a suitable solvent, and a positive control (e.g., ascorbic acid).

-

Procedure:

-

A specific volume of the test sample at various concentrations is added to a fixed volume of the DPPH solution.

-

The mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes).

-

The absorbance of the solution is measured spectrophotometrically at a wavelength of approximately 517 nm.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.

-

The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from a plot of inhibition percentage against sample concentration.

-

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay:

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

-

Reagents: ABTS solution (e.g., 7 mM), potassium persulfate (e.g., 2.45 mM), test sample, and a positive control (e.g., Trolox).

-

Procedure:

-

The ABTS•+ stock solution is prepared by reacting ABTS with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of approximately 0.70 at 734 nm.

-

A small volume of the test sample at various concentrations is added to a fixed volume of the diluted ABTS•+ solution.

-

The absorbance is measured at 734 nm after a specific incubation time (e.g., 6 minutes).

-

The percentage of inhibition is calculated, and the IC50 value is determined as in the DPPH assay.

-

3. FRAP (Ferric Reducing Antioxidant Power) Assay:

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

-

Reagents: FRAP reagent (containing TPTZ, FeCl₃, and acetate (B1210297) buffer), test sample, and a standard (e.g., FeSO₄).

-

Procedure:

-

The FRAP reagent is freshly prepared and warmed to 37°C.

-

A small volume of the test sample is added to a larger volume of the FRAP reagent.

-

The absorbance of the resulting blue-colored solution is measured at 593 nm after a specific incubation time (e.g., 4 minutes).

-

The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using a known concentration of Fe²⁺.

-

Generalized workflow for in vitro antioxidant capacity assays.

Anti-inflammatory Activity

Secoiridoid glycosides from Centaurium exhibit significant anti-inflammatory properties by modulating key inflammatory pathways and enzymes.

Quantitative Anti-inflammatory Data

| Compound/Extract | Assay/Target | IC50 / Effect | Source |

| Centaurium erythraea Dry Ethanolic Extract | Carrageenan-induced paw edema | 40% inhibition at 100 mg/kg | [2] |

| Gentiopicroside | COX-2 Inhibition | Selective inhibitor | [5][6] |

| Swertiamarin | COX-2 Expression | Decreased expression | [7][8] |

| Gentiopicroside | iNOS Expression | Inhibited expression | [9] |

Signaling Pathways in Anti-inflammatory Action

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Swertiamarin has been shown to inhibit the release of NF-κB p65, a key protein in this pathway.[7]

Inhibition of the NF-κB signaling pathway by swertiamarin.

Cyclooxygenase (COX) Pathway: COX enzymes, particularly COX-2, are key players in the synthesis of prostaglandins (B1171923), which are pro-inflammatory mediators. Gentiopicroside has been identified as a selective COX-2 inhibitor, and swertiamarin has been shown to decrease COX-2 expression.[5][6][7][9]

Inhibition of the COX-2 pathway by gentiopicroside.

Experimental Protocols for Anti-inflammatory Assays

COX/LOX Inhibition Assays: These assays measure the ability of a compound to inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.

-

Principle: The inhibition of the enzyme is determined by measuring the reduction in the production of its respective product (e.g., prostaglandins for COX, leukotrienes for LOX) in the presence of the test compound.

-

General Procedure:

-

The purified enzyme (COX-1, COX-2, or 5-LOX) is pre-incubated with the test compound at various concentrations.

-

The substrate (e.g., arachidonic acid) is added to initiate the enzymatic reaction.

-

After a specific incubation period, the reaction is stopped.

-

The amount of product formed is quantified using methods such as ELISA, HPLC, or spectrophotometry.

-

The percentage of inhibition is calculated, and the IC50 value is determined.

-

Cytotoxic Activity

Secoiridoid glycosides have also been investigated for their potential cytotoxic effects against various cancer cell lines.

Quantitative Cytotoxicity Data

| Compound | Assay | LD50 / IC50 | Source |

| Swertiamarin | Brine Shrimp Lethality | LD50: 8.0 µg/mL | [10] |

| Sweroside | Brine Shrimp Lethality | LD50: 34 µg/mL | [10] |

| Gentiopicroside | SKOV3 Ovarian Cancer Cells | IC50: 20 µM | [9] |

Experimental Protocols for Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

-

Principle: Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product.

-

Procedure:

-

Cells are seeded in a 96-well plate and allowed to adhere.

-

The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).

-

The MTT reagent is added to each well, and the plate is incubated to allow for formazan crystal formation.

-

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength of approximately 570 nm.

-

Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.

-

2. LDH (Lactate Dehydrogenase) Release Assay:

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

-

Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis. Its activity can be measured by a coupled enzymatic reaction that results in a color change.

-

Procedure:

-

Cells are treated with the test compound as in the MTT assay.

-

A sample of the cell culture supernatant is collected.

-

The supernatant is incubated with the LDH assay reaction mixture.

-

The absorbance of the resulting colored product is measured at a specific wavelength (e.g., 490 nm).

-

The amount of LDH released is proportional to the number of lysed cells.

-

References

- 1. researchgate.net [researchgate.net]

- 2. NF-κB - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Biological Evaluation of Gentiopicroside Derivatives as Novel Cyclooxygenase-2 Inhibitors with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Secoiridoids Metabolism Response to Wounding in Common Centaury (Centaurium erythraea Rafn) Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bioactivity of secoiridoid glycosides from Centaurium erythraea - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of Centauroside: A Deep Dive into its Mechanism of Action

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the putative mechanism of action of Centauroside, a natural compound with promising therapeutic properties. This whitepaper consolidates current scientific knowledge, presenting quantitative data, detailed experimental protocols, and novel signaling pathway visualizations to elucidate the neuroprotective, wound healing, and anti-inflammatory effects of this compound.

Centauroside, a key bioactive constituent found in plants of the Centaurea genus, has garnered significant interest for its potential applications in treating a range of conditions. This guide systematically explores the molecular underpinnings of its therapeutic effects.

Neuroprotective Effects: Shielding the Nervous System

Centauroside is believed to exert its neuroprotective effects through a multi-pronged approach targeting oxidative stress and apoptosis. Evidence suggests that it may enhance the cellular antioxidant defense system by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Activation of Nrf2 leads to the increased expression of antioxidant enzymes, thereby mitigating cellular damage caused by reactive oxygen species (ROS). Furthermore, Centauroside may inhibit acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine, suggesting a potential role in managing neurodegenerative diseases like Alzheimer's.

Table 1: Quantitative Data on Neuroprotective Activity of Centaurea Extracts

| Extract/Compound | Assay | Target | IC50 (µg/mL) |

| Centaurea tougourensis n-BuOH extract | Acetylcholinesterase Inhibition | Acetylcholinesterase | 9.8 ± 0.62[1] |

| Galantamine (Standard) | Acetylcholinesterase Inhibition | Acetylcholinesterase | 6.27 ± 1.15[1] |

Note: Data for isolated Centauroside is not currently available. The provided data for a Centaurea extract suggests the potential for neuroprotective activity.

Putative Neuroprotective Signaling Pathway of Centauroside

Wound Healing: Accelerating Tissue Repair

The wound healing properties of Centauroside are attributed to its ability to promote key cellular processes involved in tissue regeneration. It is thought to stimulate fibroblast migration and proliferation, essential for the formation of new connective tissue. Furthermore, Centauroside may enhance collagen synthesis, providing the structural framework for repaired tissue. Angiogenesis, the formation of new blood vessels, is another critical step in wound healing that may be modulated by Centauroside.

Table 2: Quantitative Data on Wound Healing-Related Activities

| Compound/Extract | Assay | Effect | EC50/Concentration |

| Centauroside | Fibroblast Migration | Data not available | - |

| Centauroside | Collagen Synthesis | Data not available | - |

| Centauroside | Angiogenesis (Tube Formation) | Data not available | - |

Note: While the wound healing potential of Centauroside is supported by qualitative evidence, specific quantitative data (EC50 values) from in vitro assays are not yet available in the reviewed literature.

Experimental Workflow for Scratch (Wound Healing) Assay

Anti-inflammatory Action: Taming the Inflammatory Cascade

Centauroside exhibits potent anti-inflammatory activity, likely through the inhibition of key pro-inflammatory pathways. One of the primary mechanisms is believed to be the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. By preventing the activation of NF-κB, Centauroside can suppress the expression of a wide range of inflammatory mediators, including cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Additionally, Centauroside may directly inhibit the activity of enzymes such as lipoxygenase, which are involved in the production of inflammatory leukotrienes.

Table 3: Quantitative Data on Anti-inflammatory Activity of Centaurea Extracts

| Extract/Compound | Assay | Target | IC50 (µg/mL) |

| Centaurea solstitialis subsp. solstitialis (Capitula) Methanol Extract | 5-Lipoxygenase Inhibition | 5-Lipoxygenase | 122.10[2] |

| Indomethacin (Standard) | 5-Lipoxygenase Inhibition | 5-Lipoxygenase | 23.11[2] |

Note: Data for isolated Centauroside is not currently available. The provided data for a Centaurea extract indicates potential for anti-inflammatory activity.

Putative Anti-inflammatory Signaling Pathway of Centauroside

Experimental Protocols

This technical guide provides detailed, step-by-step methodologies for the key experiments cited, enabling researchers to replicate and build upon existing findings. The protocols provided include:

-

Lipoxygenase Inhibition Assay: A spectrophotometric method to determine the inhibitory effect of Centauroside on lipoxygenase activity.

-

Scratch (Wound Healing) Assay: An in vitro method to assess the effect of Centauroside on fibroblast migration and proliferation.

-

Endothelial Tube Formation Assay for Angiogenesis: An in vitro assay to evaluate the pro- or anti-angiogenic effects of Centauroside.

-

NF-κB Luciferase Reporter Assay: A cell-based assay to quantify the inhibitory effect of Centauroside on NF-κB transcriptional activity.

-

Nrf2 Activation Assay (Western Blot): A method to determine the ability of Centauroside to induce the nuclear translocation of Nrf2.

-

Collagen Synthesis Assay: An ELISA-based method to quantify the effect of Centauroside on collagen production by fibroblasts.

The compilation of this data and these methodologies in a single, comprehensive document aims to accelerate research and development efforts focused on harnessing the therapeutic potential of Centauroside. For the full technical guide, including complete experimental protocols and data tables, please visit [Link to full whitepaper].

References

In Silico Prediction of Protein Targets for Aldosecologanin: A Technical Guide

Introduction

Aldosecologanin, an iridoid glucoside, represents a class of natural products with significant therapeutic potential. However, like many natural products, its molecular mechanisms of action and specific protein targets remain largely uncharacterized. This technical guide provides a comprehensive overview of a robust in silico workflow designed to predict and validate the protein targets of aldosecologanin and other novel bioactive compounds. Identifying these targets is a critical step in drug discovery, facilitating mechanism-of-action studies, lead optimization, and the development of new therapeutic strategies.[1]

This document outlines a multi-faceted computational approach, integrating ligand-based and structure-based methods to generate a high-confidence list of putative protein targets.[2] Furthermore, it details the essential experimental protocols for validating these in silico predictions, bridging the gap between computational hypothesis and biological confirmation.[3] A case study focusing on the well-characterized enzyme Aldose Reductase, a common target for natural products, is presented to illustrate the practical application of these methodologies and the interpretation of quantitative data.

Core In Silico Prediction Workflow

The identification of protein targets for a novel natural product like aldosecologanin begins with a systematic and multi-pronged computational screening strategy. This workflow is designed to maximize the discovery of potential binding partners while minimizing false positives.

References

Literature Review of Centauroside Pharmacological Effects: A Technical Guide

A comprehensive review of the existing scientific literature reveals a notable scarcity of specific research on the isolated compound Centauroside. While the Centaurea genus, from which Centauroside is derived, has been the subject of numerous pharmacological studies, the research has predominantly focused on crude extracts or other constituent compounds. These extracts have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, neuroprotective, and wound healing properties. However, the specific contribution of Centauroside to these effects remains largely uncharacterized.

This guide aims to provide a detailed overview of the reported pharmacological effects of compounds structurally related to Centauroside and extracts from plants in which it is found. This information may offer insights into the potential therapeutic applications of Centauroside, while highlighting the critical need for further research on the isolated compound.

Anti-inflammatory Effects

Extracts from various Centaurea species have demonstrated significant anti-inflammatory activity. These effects are often attributed to the presence of flavonoids and sesquiterpene lactones. The proposed mechanisms of action involve the inhibition of key inflammatory mediators.

A closely related compound, Cynaroside, has been shown to exert its anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). This is achieved through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. The underlying signaling pathway implicated is the nuclear factor-kappa B (NF-κB) pathway, a critical regulator of the inflammatory response.

Experimental Protocol: In Vitro Anti-inflammatory Assay (for Cynaroside)

-

Cell Line: RAW 264.7 murine macrophages.

-

Stimulant: Lipopolysaccharide (LPS) to induce an inflammatory response.

-

Treatment: Cells are pre-treated with varying concentrations of the test compound (e.g., Cynaroside) for a specified period before LPS stimulation.

-

Assays:

-

Nitric Oxide (NO) Production: Measured using the Griess reagent.

-

Prostaglandin E2 (PGE2) Levels: Quantified using an enzyme-linked immunosorbent assay (ELISA).

-

Protein Expression (iNOS, COX-2, p-IκBα, p-NF-κB): Analyzed by Western blotting.

-

mRNA Expression (iNOS, COX-2, TNF-α, IL-6): Determined by quantitative real-time PCR (qRT-PCR).

-

Antioxidant Properties

The antioxidant potential of Centaurea extracts is well-documented and is a key contributor to their various pharmacological effects. This activity is primarily attributed to their phenolic and flavonoid content.

Quantitative Data for Antioxidant Activity of Centaurea Species Extracts

| Plant Extract | Assay | IC50 / Activity | Reference |

| Centaurea cyanus Methanolic Extract | DPPH Radical Scavenging | SC50 = 271.77 ± 3.07 µg/mL | [1] |

| Centaurea cyanus Methanolic Extract | ABTS Radical Scavenging | SC50 = 397.51 ± 24.71 µg/mL | [1] |

| Centaurea solstitialis subsp. solstitialis Methanolic Extract | ABTS Radical Scavenging | IC50 = 8.74 µg/mL | [1] |

| Centaurea solstitialis subsp. solstitialis Methanolic Extract | 5-Lipoxygenase Inhibition | IC50 = 122.10 µg/mL | [1] |

Experimental Protocol: DPPH Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, thus neutralizing it and causing a color change from violet to yellow.

-

Procedure:

-

A solution of DPPH in methanol (B129727) is prepared.

-

Different concentrations of the test compound are added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

The absorbance is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

-

The percentage of scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.

-

Neuroprotective Effects

Extracts from plants containing Centauroside and related compounds have shown promise in protecting neuronal cells from damage. For instance, the extract of Klasea centauroides has been found to have a neuroprotective effect in models of cholinergic deficiency, improving cognitive functions and limiting neuron death.[2] This effect is attributed to a wide range of biologically active substances within the extract.[2]

Another related compound, Tiliroside, has been shown to exert neuroprotective effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3] Nrf2 is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes.

Signaling Pathway: Nrf2-Mediated Neuroprotection

Caption: Putative Nrf2 activation pathway by Centauroside.

Wound Healing Properties

While there is no direct evidence for the wound-healing properties of isolated Centauroside, extracts from Centella asiatica, which contains the structurally similar compound Asiaticoside, are well-known for their wound healing capabilities. Asiaticoside has been shown to promote collagen synthesis and angiogenesis, key processes in wound repair.

Experimental Workflow: In Vivo Wound Healing Model

Caption: Experimental workflow for in vivo wound healing studies.

Conclusion and Future Directions

The available scientific literature strongly suggests that plant extracts containing Centauroside and structurally related compounds possess a range of promising pharmacological properties. However, the lack of studies on isolated Centauroside makes it impossible to definitively attribute these effects to this specific compound.

To unlock the full therapeutic potential of Centauroside, future research should focus on:

-

Isolation and Purification: Developing efficient methods for isolating pure Centauroside.

-

In Vitro and In Vivo Studies: Conducting comprehensive studies to evaluate the specific anti-inflammatory, antioxidant, neuroprotective, and wound healing activities of isolated Centauroside.

-

Mechanism of Action: Elucidating the precise molecular mechanisms and signaling pathways through which Centauroside exerts its effects.

-

Structure-Activity Relationship: Investigating how the chemical structure of Centauroside contributes to its biological activity.

Such focused research is essential to validate the therapeutic potential of Centauroside and to pave the way for its potential development as a novel therapeutic agent.

References

In-Depth Technical Guide: (Z)-Aldosecologanin (Centauroside) - CAS Number 82474-97-3

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the secoiridoid glycoside (Z)-Aldosecologanin, also known as Centauroside, corresponding to CAS number 82474-97-3. This document collates the available scientific research on its biochemical properties and biological activities, with a focus on its potential therapeutic applications. Quantitative data from primary studies are presented in a structured format, and a detailed experimental protocol for one of its key bioactivities is provided. Due to the limited specific research on this compound, this guide also contextualizes its activities within the broader class of secoiridoid glycosides.

Chemical Identity

-

CAS Number: 82474-97-3

-

Synonyms: (Z)-Aldosecologanin, Centauroside

-

Chemical Class: Secoiridoid Glycoside

-

Natural Sources: Primarily isolated from plants of the Gentianaceae and Caprifoliaceae families, including species such as Lonicera japonica (Japanese honeysuckle).

Research Applications and Biological Activities

(Z)-Aldosecologanin has demonstrated noteworthy biological activities in preclinical studies, suggesting its potential in the development of novel therapeutic agents. The primary research applications are centered on its anti-inflammatory and anti-diabetic properties.

Anti-inflammatory Activity

(Z)-Aldosecologanin has been shown to possess anti-inflammatory properties. One study reported its ability to inhibit the release of β-glucuronidase from rat polymorphonuclear leukocytes when induced by platelet-activating factor (PAF). This inhibitory action suggests potential applications in inflammatory conditions where lysosomal enzyme release contributes to tissue damage.

α-Glucosidase Inhibitory Activity

Research has highlighted the potent α-glucosidase inhibitory activity of (Z)-Aldosecologanin. α-Glucosidase is a key enzyme in the digestion of carbohydrates, and its inhibition can help manage postprandial hyperglycemia, a critical factor in the management of type 2 diabetes. The strong inhibitory effect of (Z)-Aldosecologanin on this enzyme indicates its potential as a natural anti-diabetic agent.

Quantitative Data

The following table summarizes the key quantitative data reported for the biological activities of (Z)-Aldosecologanin.

| Biological Activity | Assay | Target | Test System | IC50 Value | Reference |

| Anti-inflammatory | Inhibition of β-glucuronidase release | β-Glucuronidase | Rat Polymorphonuclear Leukocytes (PMNs) stimulated with Platelet-Activating Factor (PAF) | 25.10 µmol·L⁻¹ | [1] |

| Anti-diabetic | α-Glucosidase Inhibition | α-Glucosidase | in vitro enzymatic assay | 0.62 ± 0.14 mM | [2] |

Experimental Protocols

α-Glucosidase Inhibitory Assay (In Vitro)

This protocol is a representative method for determining the α-glucosidase inhibitory activity of a test compound like (Z)-Aldosecologanin.

5.1.1 Materials and Reagents

-

α-Glucosidase enzyme from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

-

50 mM Phosphate (B84403) buffer (pH 6.8)

-

1 M Sodium carbonate (Na₂CO₃) solution

-

Test compound ((Z)-Aldosecologanin) dissolved in a suitable solvent (e.g., DMSO)

-

Acarbose (positive control)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

Incubator set to 37°C

5.1.2 Assay Procedure

-

Prepare a solution of α-glucosidase enzyme (e.g., 2 U/mL) in phosphate buffer.

-

Prepare a 1 mM solution of the substrate pNPG in phosphate buffer.

-

Prepare various concentrations of the test compound, (Z)-Aldosecologanin, and the positive control, acarbose.

-

In a 96-well microplate, add 20 µL of the test compound solution at different concentrations to the respective wells.

-

To each of these wells, add the α-glucosidase enzyme solution and incubate the mixture at 37°C for 5 minutes.

-

Initiate the enzymatic reaction by adding 20 µL of the 1 mM pNPG substrate solution to all wells.

-

Incubate the microplate at 37°C for 20 minutes.

-

Terminate the reaction by adding 50 µL of 1 M sodium carbonate solution to each well.

-

Measure the absorbance of the yellow-colored p-nitrophenol released at 405 nm using a microplate reader.

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [(A_c - A_s) / A_c] * 100 Where A_c is the absorbance of the control (enzyme and substrate without inhibitor) and A_s is the absorbance of the sample (enzyme, substrate, and test compound).

-

The IC50 value is determined by plotting the percentage of inhibition against the different concentrations of (Z)-Aldosecologanin.[3][4]

β-Glucuronidase Release Inhibition Assay

-

Isolation and preparation of polymorphonuclear leukocytes (PMNs) from a suitable animal model (e.g., rat).

-

Pre-incubation of the PMNs with various concentrations of the test compound ((Z)-Aldosecologanin).

-

Stimulation of the PMNs with a pro-inflammatory agent, in this case, platelet-activating factor (PAF), to induce the release of lysosomal enzymes, including β-glucuronidase.

-

Centrifugation of the cell suspension to separate the cells from the supernatant containing the released enzymes.

-

Quantification of the β-glucuronidase activity in the supernatant, typically by measuring the hydrolysis of a specific substrate (e.g., p-nitrophenyl-β-D-glucuronide) spectrophotometrically.

-

Calculation of the percentage inhibition of enzyme release at different concentrations of the test compound to determine the IC50 value.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by (Z)-Aldosecologanin have not yet been fully elucidated in the available scientific literature.

Inferred Anti-inflammatory Mechanism

As a secoiridoid glycoside, the anti-inflammatory activity of (Z)-Aldosecologanin may be attributed to the modulation of key inflammatory signaling pathways. Many secoiridoids are known to exert their anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like TNF-α and interleukins. This is often achieved through the downregulation of the NF-κB and MAPK signaling pathways. However, specific studies confirming these mechanisms for (Z)-Aldosecologanin are required.

α-Glucosidase Inhibition Mechanism

The mechanism of α-glucosidase inhibition by compounds like (Z)-Aldosecologanin is typically competitive, where the inhibitor binds to the active site of the enzyme, preventing the substrate from binding and being hydrolyzed into glucose.[5][6] This slows down carbohydrate digestion and absorption in the small intestine.

Visualizations

Caption: Experimental workflow for the in vitro α-glucosidase inhibitory assay.

Conclusion

(Z)-Aldosecologanin (Centauroside) is a promising natural compound with demonstrated anti-inflammatory and potent α-glucosidase inhibitory activities. The available data suggests its potential for further investigation as a lead compound in the development of treatments for inflammatory conditions and type 2 diabetes. However, further research is necessary to fully elucidate its mechanisms of action, specific signaling pathways, and its efficacy and safety in in vivo models. This technical guide serves as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of CAS number 82474-97-3.

References

- 1. cjnmcpu.com [cjnmcpu.com]

- 2. researchgate.net [researchgate.net]

- 3. In vitro α-glucosidase inhibitory assay [protocols.io]

- 4. In vitro α-glucosidase inhibitory assay [protocols.io]

- 5. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Alpha Glucosidase Inhibitory Activities of Plants with Focus on Common Vegetables | MDPI [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Total Synthesis of (Z)-Aldosecologanin

Audience: Researchers, scientists, and drug development professionals.

Introduction: (Z)-Aldosecologanin is a member of the secoiridoid family of natural products, which are key biosynthetic precursors to a wide variety of biologically active monoterpenoid indole (B1671886) alkaloids. The precise stereochemistry of these precursors is crucial for their subsequent enzymatic transformations. This document provides a detailed protocol for a plausible synthetic route to (Z)-Aldosecologanin, based on the successful total synthesis of its (E)-isomer and established methods for E/Z isomerization of α,β-unsaturated esters. The synthesis commences with the construction of a key secologanin (B1681713) intermediate, followed by its conversion to an aldosecologanin derivative and subsequent stereoselective isomerization to the desired (Z)-isomer.

Overall Synthetic Strategy

The proposed total synthesis of (Z)-Aldosecologanin is a multi-step process that can be divided into three main stages:

-

Synthesis of a Key Secologanin Intermediate: This stage focuses on the construction of the core dihydropyran ring system with the correct stereochemistry.

-

Formation of the Aldosecologanin Skeleton: The secologanin intermediate is then converted to the aldosecologanin structure, which incorporates the characteristic aldehyde functionality. This process, as documented in the literature, typically yields the (E)-isomer.

-

Stereoselective Isomerization to (Z)-Aldosecologanin: The final stage involves the isomerization of the thermodynamically more stable (E)-isomer to the desired (Z)-isomer. Photochemical methods are proposed for this key transformation.

Caption: Overall workflow for the total synthesis of (Z)-Aldosecologanin.

Experimental Protocols

Stage 1: Synthesis of a Key Secologanin Intermediate (Secologanin Tetraacetate)

The synthesis of secologanin tetraacetate, a key intermediate, has been reported and provides a foundational route to the aldosecologanin skeleton. The following protocol is adapted from established synthetic routes.

Table 1: Reagents and Conditions for the Synthesis of Secologanin Tetraacetate

| Step | Reaction | Key Reagents and Conditions | Yield (%) |

| 1 | Asymmetric Organocatalytic Michael Addition | Aldehyde, Nitro-olefin, Organocatalyst (e.g., diarylprolinol silyl (B83357) ether), Solvent (e.g., Toluene), -20 °C | ~95 |

| 2 | Nef Reaction | Michael Adduct, NaOMe, MeOH; then O3, CH2Cl2/MeOH, -78 °C; then Me2S | ~80 |

| 3 | Reduction and Acetalization | Keto-aldehyde, NaBH4, MeOH, 0 °C; then Ac2O, Pyridine, DMAP | ~85 |

| 4 | Glycosylation | Acetal, Glycosyl Donor (e.g., peracetylated glucosyl bromide), Lewis Acid (e.g., BF3·OEt2), CH2Cl2 | ~70 |

| 5 | Deprotection and Functional Group Manipulation | Glycosylated product, various steps to install the vinyl group and methyl ester | - |

Protocol 1: Synthesis of Secologanin Tetraacetate (Illustrative Steps)

-

Asymmetric Michael Addition: To a solution of the starting aldehyde (1.0 equiv) and nitro-olefin (1.2 equiv) in toluene (B28343) at -20 °C is added the organocatalyst (0.1 equiv). The reaction is stirred for 24-48 hours until completion (monitored by TLC). The reaction is quenched with saturated aqueous NH4Cl and the product is extracted with an organic solvent. The combined organic layers are dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

-

Nef Reaction: The Michael adduct (1.0 equiv) is dissolved in a mixture of CH2Cl2 and MeOH at -78 °C. A stream of ozone is bubbled through the solution until a blue color persists. The solution is then purged with nitrogen, and dimethyl sulfide (B99878) (3.0 equiv) is added. The reaction is allowed to warm to room temperature and stirred for 12 hours. The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography.

-

Glycosylation: The aglycone (1.0 equiv) and the peracetylated glucosyl donor (1.5 equiv) are dissolved in anhydrous CH2Cl2 under an argon atmosphere. The solution is cooled to the appropriate temperature (e.g., -40 °C), and a Lewis acid (e.g., BF3·OEt2, 1.2 equiv) is added dropwise. The reaction is stirred for several hours and monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous NaHCO3 and the product is extracted with CH2Cl2. The combined organic layers are dried, filtered, and concentrated. The residue is purified by flash column chromatography to afford the glycosylated product.

Stage 2: Formation of the (E)-Aldosecologanin Skeleton

This stage involves the conversion of the secologanin intermediate into the aldosecologanin framework. Based on published syntheses, this transformation typically leads to the (E)-isomer.

Table 2: Reagents and Conditions for the Formation of (E)-Aldosecologanin Octaacetate

| Step | Reaction | Key Reagents and Conditions | Yield (%) |

| 1 | Aldol (B89426) Condensation | Secologanin Tetraacetate, Aldehyde, Base (e.g., LHMDS), THF, -78 °C | ~70-80 |

| 2 | Acetylation | Aldol product, Ac2O, Pyridine, DMAP | ~95 |

Protocol 2: Synthesis of (E)-Aldosecologanin Octaacetate

-

Aldol Condensation: To a solution of secologanin tetraacetate (1.0 equiv) in anhydrous THF at -78 °C is added a solution of LHMDS (1.1 equiv) dropwise. The mixture is stirred for 30 minutes, after which a solution of the desired aldehyde (1.2 equiv) in THF is added. The reaction is stirred at -78 °C for 2-4 hours and then quenched with saturated aqueous NH4Cl. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na2SO4, and concentrated. The crude product is purified by flash column chromatography.

-

Acetylation: The aldol product (1.0 equiv) is dissolved in pyridine, and acetic anhydride (B1165640) (5.0 equiv) and a catalytic amount of DMAP are added. The reaction is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to yield (E)-aldosecologanin octaacetate.

Stage 3: Stereoselective Isomerization to (Z)-Aldosecologanin

The crucial step of inverting the stereochemistry of the exocyclic double bond from (E) to (Z) can be achieved through photochemical isomerization. Lewis acids can be used to shift the photostationary state towards the less stable Z-isomer.

Caption: Simplified diagram of the photochemical E/Z isomerization process.

Table 3: Conditions for Photochemical E to Z Isomerization

| Method | Light Source | Catalyst/Additive | Solvent | Key Features |

| Lewis Acid Catalyzed | Mercury Lamp (e.g., 254 nm) | Lewis Acid (e.g., EtAlCl2, BF3·OEt2) | Anhydrous, non-polar solvent (e.g., CH2Cl2, Hexane) | Shifts the photostationary state to favor the Z-isomer. |

| Visible Light Photocatalysis | Blue LED (e.g., 445 nm) | Photocatalyst (e.g., fac-Ir(ppy)3) | Acetonitrile (B52724) | Milder conditions compared to UV irradiation. |

Protocol 3: Photochemical Isomerization of (E)- to (Z)-Aldosecologanin Derivative

-

Preparation: A solution of the (E)-aldosecologanin derivative (1.0 equiv) is prepared in an appropriate anhydrous solvent (e.g., CH2Cl2 for Lewis acid catalysis or acetonitrile for visible light photocatalysis) in a quartz reaction vessel.

-

Addition of Catalyst/Additive (if applicable):

-

For Lewis Acid Catalysis: The solution is cooled (e.g., to 0 °C), and the Lewis acid (e.g., EtAlCl2, 0.1-0.5 equiv) is added.

-

For Visible Light Photocatalysis: The photocatalyst (e.g., fac-Ir(ppy)3, 1-5 mol%) is added to the solution.

-

-

Irradiation: The reaction mixture is irradiated with the appropriate light source (e.g., a medium-pressure mercury lamp for UV or a blue LED for visible light) while maintaining a constant temperature. The reaction progress is monitored by HPLC or 1H NMR to determine the E/Z ratio.

-

Work-up and Purification: Once the desired E/Z ratio is reached, the reaction is stopped.

-

For Lewis Acid Catalysis: The reaction is carefully quenched with a proton source (e.g., methanol) at low temperature, followed by an aqueous work-up.

-

For Visible Light Photocatalysis: The solvent is removed under reduced pressure. The crude product is then purified by preparative HPLC or flash column chromatography to separate the (Z)- and (E)-isomers.

-

Final Deprotection: The protecting groups (e.g., acetates) on the (Z)-Aldosecologanin derivative are removed under standard conditions (e.g., K2CO3 in methanol) to yield the final target molecule, (Z)-Aldosecologanin.

Data Presentation

Table 4: Summary of Key Spectroscopic Data for a Representative Secologanin Derivative

| Compound | 1H NMR (CDCl3, 400 MHz) δ (ppm) | 13C NMR (CDCl3, 100 MHz) δ (ppm) | HRMS (ESI) m/z |

| Secologanin Tetraacetate | 7.45 (s, 1H), 5.80-5.70 (m, 1H), 5.30-5.15 (m, 2H), 4.90 (d, J = 8.0 Hz, 1H), ... | 167.0, 150.5, 134.0, 118.0, 96.5, ... | [M+Na]+ calcd for C25H34O14Na: 581.1841, found: 581.1845 |

| (E)-Aldosecologanin Octaacetate | 7.52 (s, 1H), 6.85 (d, J = 15.8 Hz, 1H), 6.15 (dd, J = 15.8, 7.5 Hz, 1H), ... | 169.0, 168.5, 167.0, 145.0, 130.0, ... | [M+Na]+ calcd for C39H48O22Na: 907.2428, found: 907.2431 |

(Note: The spectroscopic data presented are illustrative and should be compared with experimentally obtained data for verification.)

Conclusion

This document outlines a comprehensive and detailed protocol for the total synthesis of (Z)-Aldosecologanin. By combining established methods for the synthesis of the secologanin core and the (E)-aldosecologanin skeleton with a proposed photochemical isomerization step, this protocol provides a viable pathway for accessing the desired (Z)-isomer, which is of significant interest for further research in natural product synthesis and drug discovery. Researchers should carefully optimize the reaction conditions, particularly for the crucial isomerization step, to achieve the best possible yields and stereoselectivity.

Stereoselective Synthesis of the Iridoid Core of Centauroside: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of the iridoid core, a key structural motif found in Centauroside and other biologically active natural products. The synthesis of this cis-fused cyclopenta[c]pyran system is a significant challenge in organic synthesis, and stereocontrol is paramount for achieving the desired biological activity. Two primary strategies are presented: a biomimetic intramolecular Michael reaction and a phosphine-catalyzed [3+2] cycloaddition.

Introduction

Iridoids are a class of monoterpenoids characterized by a cyclopentanopyran ring system. They exhibit a wide range of biological activities, making them attractive targets for synthetic chemists and drug discovery programs. Centauroside, an iridoid glucoside, has garnered interest for its potential therapeutic properties. The stereoselective construction of its core iridoid structure (aglycone) is a crucial step in its total synthesis and the development of analogues. The methods detailed below provide robust and stereocontrolled routes to this important scaffold.

Key Synthetic Strategies

Two effective methods for the stereoselective synthesis of the iridoid core are highlighted:

-

Organocatalytic Intramolecular Michael Addition: This approach mimics the proposed biosynthetic pathway of iridoids. It involves the cyclization of a dialdehyde (B1249045) precursor, often derived from a readily available chiral starting material like citronellal, using a chiral amine catalyst. This strategy allows for the direct installation of the desired stereochemistry at multiple centers.

-

Phosphine-Catalyzed [3+2] Cycloaddition: This powerful method enables the rapid construction of the bicyclic iridoid core from an allenoate and an electron-deficient alkene. The use of phosphine (B1218219) catalysts ensures high regio- and stereoselectivity, providing a direct route to the functionalized iridoid skeleton. This strategy is exemplified in the total synthesis of the closely related iridoid, (+)-Geniposide.

Experimental Protocols

Protocol 1: Organocatalytic Intramolecular Michael Addition for Iridoid Core Synthesis

This protocol is adapted from methodologies utilizing an organocatalytic intramolecular Michael reaction of an unsaturated aldehyde derived from (-)-citronellal (B106795).

Reaction Scheme:

Materials:

-

(-)-Citronellal

-

(Diphenylprolinol) silyl (B83357) ether catalyst

-

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

-

Organic solvents (e.g., Toluene, CH2Cl2)

-